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Abstract: Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia-

Telangiectasia and Rad3-related (ATR) protein kinase, a master regulator of the DNA Damage

Response (DDR) activated by replication stress.[1][2][3] Cancer cells, often characterized by

oncogene-driven proliferation, exhibit high levels of endogenous replication stress, making

them particularly dependent on the ATR pathway for survival and proliferation.[3][4] By

inhibiting ATR, Ceralasertib abrogates the cell's ability to manage stalled replication forks,

leading to an accumulation of DNA damage, replication fork collapse, and ultimately, cell death.

[4][5] This guide provides a detailed examination of Ceralasertib's mechanism of action, a

summary of its efficacy in preclinical and clinical settings, detailed experimental protocols for

assessing its activity, and visualizations of the core biological pathways and experimental

workflows.

Mechanism of Action: ATR Inhibition and Induction
of Replication Stress
ATR is a critical serine/threonine protein kinase that responds to single-stranded DNA (ssDNA),

a common feature of stalled DNA replication forks.[4][6] Upon activation, ATR phosphorylates a

cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle

arrest, stabilize replication forks, and promote DNA repair.[4][7]

Ceralasertib, as a selective ATP-competitive inhibitor of ATR, disrupts this entire signaling

cascade.[7] This inhibition prevents the phosphorylation of CHK1, thereby disabling the S-

phase and G2/M checkpoints. In cancer cells already under high replicative stress, this loss of
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checkpoint control is catastrophic. Without the ability to pause the cell cycle and repair DNA

damage, cells prematurely enter mitosis with under-replicated or damaged DNA, leading to

mitotic catastrophe and apoptosis.[8] This mechanism forms the basis of Ceralasertib's

antitumor activity, both as a monotherapy in tumors with high intrinsic replication stress and in

combination with DNA-damaging agents that further exacerbate this stress.[1][7]
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Ceralasertib inhibits the ATR signaling pathway, leading to cell death.

Concept of Synthetic Lethality
A key therapeutic strategy for Ceralasertib involves exploiting the concept of synthetic lethality.

This occurs when the combination of two genetic alterations (or a genetic alteration and a drug)

leads to cell death, whereas either event alone is viable. Many cancers have pre-existing

defects in certain DDR pathways, such as mutations in the ATM or BRCA genes.[9][10]
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ATM Deficiency: The ATM kinase is primarily activated by DNA double-strand breaks (DSBs).

[9] In ATM-deficient tumors, cells become heavily reliant on the ATR pathway to manage

replication stress. Inhibition of ATR with Ceralasertib in this context removes the remaining

major DDR pathway, leading to profound genomic instability and cell death.[6][9][11]

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in tumors with

defective homologous recombination (HR) repair, often due to BRCA1/2 mutations.

Resistance to PARP inhibitors can emerge through mechanisms that restore HR or stabilize

replication forks. Combining Ceralasertib with a PARP inhibitor like Olaparib can overcome

this resistance by preventing fork stabilization, creating a potent synthetic lethal interaction.

[11][12]
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Synthetic lethality of Ceralasertib in ATM-deficient tumor cells.
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Quantitative Data Summary
The efficacy of Ceralasertib has been evaluated in numerous clinical trials, both as a

monotherapy and as part of combination regimens. The data highlights its activity across

various tumor types and genetic backgrounds.

Table 1: Ceralasertib Monotherapy Clinical Trial Data

Trial Name
Patient
Population

Dose &
Schedule

Overall
Response
Rate (ORR)

Stable
Disease
(SD)

Key
Findings

PATRIOT

(Phase I)

[13][14]

Advanced
Solid
Tumors
(n=67)

160 mg BD,
14 days on /
14 days off

8% (5
confirmed
PRs)

52% (34
patients)

Intermittent
dosing was
better
tolerated.
Durable
responses
seen in
tumors with
ARID1A
loss and
DDR
defects.

ATARI

(Phase II)[15]

Relapsed

Ovarian/Endo

metrial Clear

Cell

Carcinoma

(ARID1A

loss, n=29)

160 mg BD 14%

41% Disease

Control Rate

(DCR) at 16

weeks

Showed

promising

signals of

clinical

activity in rare

gynecologic

cancers.

| PLANETTE (Phase IIa)[16] | ATM-altered Advanced Solid Tumors (n=28) | 160 mg BD, 14

days on / 14 days off | 7.1% (1 CR, 1 PR) | - | Responses were limited, suggesting combination

strategies may be needed. |

Table 2: Ceralasertib Combination Therapy Clinical Trial Data
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Combinatio
n

Trial Name /
Phase

Patient
Population

Dose &
Schedule

Overall
Response
Rate (ORR)

Median
Progressio
n-Free
Survival
(mPFS)

+

Paclitaxel[1]
[3]

Phase I
(NCT026301
99)

Advanced
Solid
Tumors
(n=57)

Ceralasertib
240 mg BD
(d1-14) +
Paclitaxel
80 mg/m²
(d1, 8, 15)
of 28d cycle

22.6% (All
patients)
33.3%
(Melanoma
subset,
n=33)

3.6 months
(Melanoma
subset)

+

Olaparib[17]

CAPRI

(Phase II)

Platinum-

Sensitive

Recurrent

Ovarian

Cancer

(n=37)

Ceralasertib

160 mg QD

(d1-7) +

Olaparib 300

mg BD (d1-

28) of 28d

cycle

49%

7.3 months

(median

duration on

study without

progression)

+

Olaparib[12]

[18]

OLAPCO

(Basket Trial)

DDR-

deficient

Solid Tumors

(n=25,

heavily

pretreated)

Ceralasertib

160 mg QD

(d1-7) +

Olaparib 300

mg BD (d1-

28) of 28d

cycle

8.3% (62.5%

Clinical

Benefit Rate)

-

| + Durvalumab[19] | Phase II (NCT04298021) | Advanced Biliary Tract Cancer (n=37 planned) |

Ceralasertib 240 mg BD (d15-28) + Durvalumab 1.5g (d1) of 28d cycle | Trial in progress | Trial

in progress |

Key Experimental Protocols
Evaluating the induction of replication stress by Ceralasertib involves a variety of cellular and

molecular biology techniques. Below are detailed protocols for key assays.
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This protocol details the detection of γH2AX, a marker for DNA double-strand breaks, which

increase following ATR inhibition due to replication fork collapse.[20]

Cell Culture and Treatment:

Plate cancer cells (e.g., HT29, HCT116) on glass coverslips in a 24-well plate and allow

them to adhere overnight.

Treat cells with Ceralasertib at desired concentrations (e.g., 0.1-1 µM) or vehicle control

(DMSO) for a specified time (e.g., 24 hours).

Fixation and Permeabilization:

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

Blocking and Staining:

Wash three times with PBS.

Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

Incubate with primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139)

diluted in 1% BSA/PBS overnight at 4°C.

Wash three times with PBS.

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour

at room temperature in the dark.

Mounting and Imaging:

Wash three times with PBS.
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Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear

counterstaining.

Image using a fluorescence microscope. Quantify the number and intensity of γH2AX foci

per nucleus using image analysis software (e.g., ImageJ).

This method is used to confirm that Ceralasertib is inhibiting ATR by measuring the reduction

in phosphorylation of its direct downstream target, CHK1.[7]

Cell Lysis and Protein Quantification:

Culture and treat cells as described above. To induce baseline ATR activity, a DNA

damaging agent (e.g., hydroxyurea or UV radiation) can be applied prior to Ceralasertib
treatment.

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease

and phosphatase inhibitors.

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant and determine protein concentration using a BCA assay.

SDS-PAGE and Protein Transfer:

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

Separate proteins on an 8-10% SDS-polyacrylamide gel.

Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-

20 (TBST) for 1 hour.

Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345) and total

CHK1 overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
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Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Detection:

Wash the membrane three times with TBST.

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a

digital imager or X-ray film.

Quantify band intensity to determine the ratio of p-CHK1 to total CHK1.

This protocol provides a general workflow for assessing the antitumor activity of Ceralasertib
in a mouse model.[21][22]

Cell Preparation and Implantation:

Culture human cancer cells (e.g., ATM-deficient gastric cancer cells) to 70-80%

confluency.

Harvest and resuspend cells in a 1:1 mixture of PBS and Matrigel to a final concentration

of 5-10 x 10^6 cells per 100 µL.

Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice

(e.g., 5-6 week old female nude mice).

Tumor Growth and Randomization:

Monitor tumor growth using digital calipers. Calculate tumor volume using the formula:

(Length x Width²)/2.

When tumors reach an average volume of 100-200 mm³, randomize mice into treatment

groups (e.g., Vehicle control, Ceralasertib monotherapy, Combination therapy).

Drug Formulation and Administration:
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Formulate Ceralasertib in an appropriate vehicle (e.g., 0.5% methylcellulose) for the

desired route of administration (typically oral gavage).

Administer Ceralasertib according to the planned dose and schedule (e.g., 160 mg/kg,

daily for 14 days).

Monitoring and Endpoint:

Measure tumor volume and body weight 2-3 times per week.

Monitor for any signs of toxicity.

Euthanize mice when tumors in the control group reach the predetermined size limit (e.g.,

2000 mm³) or at the end of the study period.

Data Analysis:

Excise tumors for pharmacodynamic analysis (e.g., Western blot, IHC for γH2AX).

Analyze tumor growth inhibition (TGI) and perform statistical comparisons between

treatment groups.
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Workflow for an in vivo xenograft study evaluating Ceralasertib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in
Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

2. What is Ceralasertib used for? [synapse.patsnap.com]

3. aacrjournals.org [aacrjournals.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b560106?utm_src=pdf-body-img
https://www.benchchem.com/product/b560106?utm_src=pdf-body
https://www.benchchem.com/product/b560106?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8974415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8974415/
https://synapse.patsnap.com/article/what-is-ceralasertib-used-for
https://aacrjournals.org/clincancerres/article/27/17/4700/671664/Phase-I-Study-of-Ceralasertib-AZD6738-a-Novel-DNA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. benchchem.com [benchchem.com]

5. ascopubs.org [ascopubs.org]

6. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in
Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC
[pmc.ncbi.nlm.nih.gov]

7. aacrjournals.org [aacrjournals.org]

8. Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor
ceralasertib in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

9. ASCO – American Society of Clinical Oncology [asco.org]

10. Ceralasertib: A Promising ATM/ATR Inhibitor in Cancer Treatment – Ceralasertib
ATM/ATR inhibitor [oregontechsupport.com]

11. Ceralasertib-Mediated ATR Inhibition Combined With Olaparib in Advanced Cancers
Harboring DNA Damage Response and Repair Alterations (Olaparib Combinations) - PMC
[pmc.ncbi.nlm.nih.gov]

12. ascopubs.org [ascopubs.org]

13. Ceralasertib shows potential in treating cancer, ICR study finds [clinicaltrialsarena.com]

14. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and
high inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

15. targetedonc.com [targetedonc.com]

16. aacrjournals.org [aacrjournals.org]

17. onclive.com [onclive.com]

18. researchgate.net [researchgate.net]

19. ASCO – American Society of Clinical Oncology [asco.org]

20. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and
high inflammation - PMC [pmc.ncbi.nlm.nih.gov]

21. benchchem.com [benchchem.com]

22. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Ceralasertib's Role in Inducing Replication Stress: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560106#role-of-ceralasertib-in-inducing-replication-
stress]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/pdf/S_Ceralasertib_s_Impact_on_Genomic_Instability_in_Tumor_Cells_A_Technical_Guide.pdf
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.TPS4166
https://pmc.ncbi.nlm.nih.gov/articles/PMC9359726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9359726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9359726/
https://aacrjournals.org/cancerres/article/82/6/1140/682067/ATR-Inhibitor-AZD6738-Ceralasertib-Exerts
https://pmc.ncbi.nlm.nih.gov/articles/PMC11096521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11096521/
https://www.asco.org/abstracts-presentations/ABSTRACT324895
https://oregontechsupport.com/ceralasertib-a-promising-atm/atr-inhibitor-in-cancer-treatment/
https://oregontechsupport.com/ceralasertib-a-promising-atm/atr-inhibitor-in-cancer-treatment/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8437220/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8437220/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8437220/
https://ascopubs.org/doi/10.1200/PO.20.00439
https://www.clinicaltrialsarena.com/news/ceralasertib-cancer-icr-study/
https://pubmed.ncbi.nlm.nih.gov/37934611/
https://pubmed.ncbi.nlm.nih.gov/37934611/
https://www.targetedonc.com/view/ceralasertib-shows-clinical-activity-with-or-without-olaparib-in-gynecologic-cancers
https://aacrjournals.org/cancerres/article/84/7_Supplement/CT222/742542/Abstract-CT222-Efficacy-and-safety-of-ceralasertib
https://www.onclive.com/view/ceralasertib-olaparib-is-active-in-recurrent-platinum-sensitive-recurrent-ovarian-cancer-irrespective-of-hrd-status
https://www.researchgate.net/publication/354430118_Ceralasertib-Mediated_ATR_Inhibition_Combined_With_Olaparib_in_Advanced_Cancers_Harboring_DNA_Damage_Response_and_Repair_Alterations_Olaparib_Combinations
https://www.asco.org/abstracts-presentations/ABSTRACT337821
https://pmc.ncbi.nlm.nih.gov/articles/PMC10786692/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10786692/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_ATR_Inhibitor_Treatment_in_Xenograft_Mouse_Models.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vivo_Models_in_ATR_Inhibitor_Efficacy_Testing.pdf
https://www.benchchem.com/product/b560106#role-of-ceralasertib-in-inducing-replication-stress
https://www.benchchem.com/product/b560106#role-of-ceralasertib-in-inducing-replication-stress
https://www.benchchem.com/product/b560106#role-of-ceralasertib-in-inducing-replication-stress
https://www.benchchem.com/product/b560106#role-of-ceralasertib-in-inducing-replication-stress
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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